molecular formula C17H22N2O5 B4712751 1-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

1-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

Cat. No. B4712751
M. Wt: 334.4 g/mol
InChI Key: SBCWBZMUDYTQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one, also known as DOMC, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

1-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one exerts its effects by modulating the activity of various neurotransmitter receptors in the brain, including the dopamine, serotonin, and glutamate receptors. It has been shown to have both agonist and antagonist activity, depending on the specific receptor subtype. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and ion channel activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the induction of cell death in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one in lab experiments is its high potency and specificity for various neurotransmitter receptors. This allows for precise control over the experimental conditions and the ability to study specific signaling pathways in detail. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one. One area of research is the development of novel drug candidates based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic benefits of this compound in various disease states, including cancer, neurodegenerative diseases, and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various signaling pathways in the brain and other tissues.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been used as a tool to study the mechanisms of action of neurotransmitters and their receptors. In drug discovery, it has been utilized as a starting point for the development of novel drug candidates.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-22-13-3-4-15(23-2)14(10-13)19-11-12(9-16(19)20)17(21)18-5-7-24-8-6-18/h3-4,10,12H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCWBZMUDYTQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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